molecular formula C22H16Cl3N3O3 B11512956 N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide

N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11512956
M. Wt: 476.7 g/mol
InChI Key: KNHBNKPOTASORZ-UHFFFAOYSA-N
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Description

N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 5-chloro-3-cyano-4,6-dimethylpyridine derivative. This can be achieved through a series of reactions starting from commercially available pyridine derivatives, involving chlorination, cyanation, and methylation under controlled conditions.

    Phenyl Ether Formation: The next step is the formation of the phenyl ether linkage. This involves reacting the pyridine derivative with a phenol derivative under basic conditions to form the ether bond.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the phenyl ether with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential as a ligand for various biological targets. It could be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure could be optimized to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which provides a unique set of chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H16Cl3N3O3

Molecular Weight

476.7 g/mol

IUPAC Name

N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C22H16Cl3N3O3/c1-12-17(10-26)22(27-13(2)21(12)25)31-16-5-3-4-15(9-16)28-20(29)11-30-19-7-6-14(23)8-18(19)24/h3-9H,11H2,1-2H3,(H,28,29)

InChI Key

KNHBNKPOTASORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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